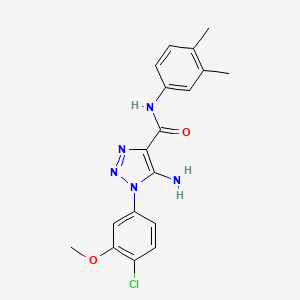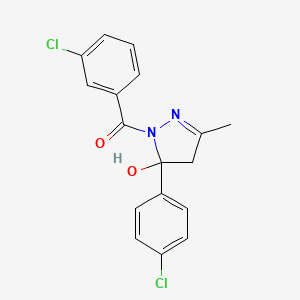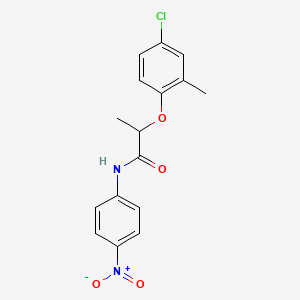![molecular formula C16H24N4O B4889403 N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide](/img/structure/B4889403.png)
N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide, also known as MPMP, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide involves the inhibition of key enzymes and proteins that are essential for the survival and growth of cancer cells, fungi, and bacteria. N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects
N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide has been shown to inhibit the growth of fungi and bacteria, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide in lab experiments is its ability to inhibit the growth of cancer cells, fungi, and bacteria. This makes it a useful tool for studying the mechanisms of cell growth and death. However, one limitation of using N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide is its potential toxicity, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide. One potential area of research is the development of new drugs based on the structure of N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide. Additionally, further studies on the mechanism of action of N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide could lead to a better understanding of the processes involved in cell growth and death. Finally, research on the potential side effects of N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide could lead to a better understanding of its safety and efficacy as a drug.
Métodos De Síntesis
The synthesis of N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide involves a series of chemical reactions that start with the reaction of 4-methyl-1-piperazine with 3-pyridinecarboxaldehyde to form a Schiff base. The Schiff base is then reacted with 4-pentenoyl chloride to form the final product, N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide.
Aplicaciones Científicas De Investigación
N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide has been the subject of scientific research due to its potential applications in the field of medicine. Studies have shown that N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide has antitumor, antifungal, and antibacterial properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-3-4-7-15(21)18-13-14-6-5-8-17-16(14)20-11-9-19(2)10-12-20/h3,5-6,8H,1,4,7,9-13H2,2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSJBVUYGNIXDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)CNC(=O)CCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]pent-4-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-iodophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B4889321.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4889337.png)

![5-(4-morpholinylmethyl)-N-[(1R*,2S*)-2-phenylcyclohexyl]-3-isoxazolecarboxamide](/img/structure/B4889346.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4889347.png)

![3-(3-fluoro-4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B4889375.png)
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(3-phenoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B4889381.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4889383.png)
![N-[2-(4-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B4889395.png)
![2,2'-oxybis[N'-(2-fluorobenzylidene)acetohydrazide]](/img/structure/B4889409.png)


![4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine](/img/structure/B4889430.png)